4-{4-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}morpholine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}morpholine typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis, which enables the efficient formation of imidazole rings under solvent-free conditions . The process may also involve the use of heterogeneous catalysts like ZnFe2O4 nanoparticles to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-{4-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and imidazole positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
4-{4-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-{4-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}morpholine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s sulfonyl and imidazole groups play crucial roles in these interactions, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylsulfanyl)-4,5-dihydro-1H-imidazole hydrochloride
- 4-(4-Benzenesulfonyl-2-naphthalen-1-ylmethyl-oxazol-5-yl)-morpholine
Uniqueness
Compared to similar compounds, 4-{4-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}morpholine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c25-20(24-11-10-22-21(24)29-16-17-4-2-1-3-5-17)18-6-8-19(9-7-18)30(26,27)23-12-14-28-15-13-23/h1-9H,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTCMFZTNFSGPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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